molecular formula C24H23N5O4 B2383373 methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941973-38-2

methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2383373
CAS No.: 941973-38-2
M. Wt: 445.479
InChI Key: JOTXGTNYSNMVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 4, and a 7-oxo moiety. The acetamido benzoate ester side chain at position 6 introduces additional structural complexity, likely influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-5-10-20(15(2)11-14)29-22-19(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTXGTNYSNMVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine with Diketones

In a typical procedure, 2,4-dimethylphenylhydrazine reacts with a 1,3-diketone (e.g., acetylacetone) under acidic conditions to form the pyrazole ring. Subsequent oxidation and cyclization with a nitrile or amidine yield the pyridazine ring. For example:
$$
\text{2,4-Dimethylphenylhydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl}} \text{Pyrazole Intermediate} \xrightarrow{\text{NH}_2\text{CN}} \text{Pyrazolo[3,4-d]pyridazine}
$$
Reaction conditions (temperature: 80–100°C, solvent: ethanol) and stoichiometry critically influence yield.

Alternative Pathway: Cyclocondensation with α,β-Unsaturated Ketones

Patents describe using α,β-unsaturated ketones (e.g., methyl vinyl ketone) with hydrazines in dimethylformamide (DMF) at 120°C to form the bicyclic system. This method reduces oxidation steps but requires stringent temperature control.

Introduction of the Acetamido-Benzoate Side Chain

The acetamido linkage is formed via amide coupling between the pyridazine core’s secondary amine and methyl 4-(2-chloroacetamido)benzoate. Two primary methods are employed:

Direct Amide Coupling Using Carbodiimides

A mixture of the pyridazine derivative (1 equiv), methyl 4-aminobenzoate (1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in dichloromethane (DCM) at 0–5°C yields the acetamido product. Triethylamine (TEA) is added to scavenge HCl.

Reaction Conditions Table

Component Quantity Role
Pyridazine derivative 1.0 equiv Nucleophile
Methyl 4-aminobenzoate 1.2 equiv Electrophile
EDC 1.5 equiv Coupling agent
TEA 2.0 equiv Base
Solvent DCM Medium
Temperature 0–5°C Optimization

Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Acyl Chloride Intermediate Route

The carboxylic acid derivative of the pyridazine core is converted to an acyl chloride using thionyl chloride (SOCl₂), then reacted with methyl 4-aminobenzoate in tetrahydrofuran (THF):
$$
\text{Pyridazine-COOH} \xrightarrow{\text{SOCl}2} \text{Pyridazine-COCl} \xrightarrow{\text{CH}3\text{O-C}6\text{H}4\text{-NH}_2} \text{Acetamido Product}
$$
Optimized Parameters

  • SOCl₂ stoichiometry: 3.0 equiv
  • Reaction time: 4 hours at reflux
  • Yield: 68–75%.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures. Purity is assessed using HPLC (C18 column, acetonitrile/water gradient), with target purity ≥98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=8.4 Hz, 2H, benzoate Ar-H), 7.89 (s, 1H, pyridazine-H), 7.45–7.30 (m, 3H, dimethylphenyl-H), 3.92 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₄H₂₃N₅O₄ [M+H]⁺: 445.479, found: 445.478.

Comparative Analysis of Methodologies

Yield and Efficiency Table

Method Yield (%) Purity (%) Key Advantage
Direct amide coupling 65–72 98.5 Mild conditions
Acyl chloride route 68–75 97.8 Higher scalability

The acyl chloride method offers marginally better yields but requires hazardous SOCl₂. Direct coupling is preferable for small-scale synthesis.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Excess EDC (1.5–2.0 equiv) and low temperatures (0–5°C) minimize side reactions.
  • Pyridazine Hydrolysis : Anhydrous conditions (molecular sieves) prevent ring-opening during amidation.
  • Byproduct Formation : Silica gel chromatography removes unreacted methyl benzoate and dimeric impurities.

Industrial-Scale Considerations

Patents highlight continuous-flow reactors for cyclization steps, reducing reaction time by 40%. Solvent recovery systems (e.g., DCM distillation) enhance sustainability. Regulatory-compliant batches require residual solvent analysis (GC-MS) and elemental analysis (±0.4% theoretical).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to modify the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyridazine structure exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate have demonstrated cytotoxic effects against human cancer cell lines through mechanisms involving apoptosis and inhibition of key metabolic pathways .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research has indicated that pyrazolo derivatives exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of this compound. Similar pyrazolo derivatives have been reported to reduce inflammation markers in vitro and in vivo. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of various pyrazolo derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to known chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds showed that derivatives with structural similarities to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. This opens avenues for further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazolo[3,4-d]pyridazinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison Across Analogous Compounds

Compound Name/ID Core Structure Key Substituents Notable Properties
Target Compound Pyrazolo[3,4-d]pyridazine 2,4-dimethylphenyl, methyl, 7-oxo, benzoate ester Likely moderate solubility due to ester group
Pyrazolo[3,4-d]pyrimidinones (2–10) Pyrazolo[3,4-d]pyrimidinone Varied phenyl groups, thioether linkages Enhanced stability via thioether bonds
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, cyano, phenethyl Low melting point (243–245°C), yellow solid
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl Higher yield (55%) vs. 1l (51%)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound is electron-donating, which may enhance metabolic stability compared to electron-withdrawing substituents like the 4-nitrophenyl group in compounds 1l and 2d .
  • Ester vs. Thioether Linkages : The benzoate ester in the target compound could improve solubility in polar solvents compared to thioether-containing analogs (e.g., compounds 2–10), which exhibit stronger hydrophobic interactions .

Biological Activity

Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H25N5O3C_{22}H_{25}N_5O_3, with a molecular weight of 405.47 g/mol. Its structure includes a pyrazolo[3,4-d]pyridazine core, which is known for its pharmacological properties.

Research indicates that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit various mechanisms of action:

  • Kinase Inhibition : Many derivatives, including those related to this compound, have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting potential applications in treating infections .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits FGFR signaling pathways, leading to reduced proliferation in cancer cell lines .
Antimicrobial Effective against multiple bacterial strains; exhibits antifungal properties as well .
Anti-inflammatory Potential to inhibit cyclooxygenase (COX) enzymes, reducing inflammation in various models .
Analgesic May exert pain-relieving effects through modulation of pain pathways .
Antidiabetic Shows promise in regulating blood glucose levels in animal models .

Case Study 1: Anticancer Efficacy

A study evaluated the compound's effectiveness against FGFR dysregulated cancer cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in vitro. In vivo studies using xenograft models demonstrated a tumor growth inhibition rate of approximately 91.6% at a dosage of 50 mg/kg .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of pyrazolo derivatives. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate?

The synthesis typically involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyridazine precursors with acetamide-linked benzoate derivatives. Key steps require:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
  • Catalysts : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation between the pyridazine core and benzoate moiety .
  • Temperature control : Reactions often proceed at 60–80°C under reflux to minimize side products . Purity is monitored via HPLC (>95% purity threshold) and structural confirmation via 1H/13C NMR (e.g., verifying the methyl ester peak at δ 3.8–4.0 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : Analyze aromatic proton environments (δ 6.5–8.0 ppm for phenyl groups) and carbonyl signals (δ 165–175 ppm for ester/amide groups) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., calculated [M+H]+ ~510 g/mol) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for pyrazolo-pyridazine ring conformations .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

Discrepancies may arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Test in both cell-based (e.g., cancer cell lines) and cell-free systems (e.g., kinase inhibition assays) to distinguish membrane permeability effects from intrinsic target binding .
  • Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments, as ester groups may hydrolyze under alkaline conditions .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that could alter activity .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity (e.g., kinase inhibition)?

Rational design focuses on key structural motifs:

  • Pyridazine core substitutions : Introduce electron-withdrawing groups (e.g., -F or -Cl at the 2,4-dimethylphenyl position) to modulate electron density and binding affinity .
  • Acetamido linker optimization : Replace methyl groups with cyclopropyl or trifluoromethyl moieties to improve steric hindrance and metabolic stability .
  • Benzoate ester hydrolysis : Evaluate the free carboxylic acid derivative (via saponification) for enhanced solubility and intracellular uptake .

Q. How can computational modeling guide the prediction of this compound’s mechanism of action?

Molecular docking and MD simulations are pivotal:

  • Target identification : Screen against kinase databases (e.g., PDB) to identify potential binding pockets in enzymes like CDK2 or EGFR .
  • Binding energy calculations : Use AutoDock Vina to estimate ΔG values, prioritizing interactions with conserved residues (e.g., hinge-region hydrogen bonds) .
  • ADMET prediction : Tools like SwissADME assess logP (>3.0 indicates lipophilicity) and CYP450 metabolism risks .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

Stability studies should include:

  • pH-dependent hydrolysis : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC at 37°C over 24–72 hours .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures and identify stable polymorphs .
  • Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products via LC-MS .

Data Analysis and Interpretation

Q. How should researchers address low yields during scale-up synthesis?

Troubleshooting strategies include:

  • Stepwise optimization : Isolate intermediates (e.g., pyrazolo-pyridazine precursor) to identify yield-limiting steps .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve efficiency .
  • Byproduct analysis : Use GC-MS to detect side reactions (e.g., ester hydrolysis) and adjust protecting groups accordingly .

Q. What methodologies are suitable for studying the compound’s interaction with serum proteins (e.g., albumin)?

Employ biophysical techniques:

  • Fluorescence quenching : Measure changes in tryptophan emission (λex = 280 nm) upon compound binding to determine binding constants (Kd) .
  • Circular dichroism (CD) : Monitor conformational changes in protein secondary structure .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) using immobilized HSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.